molecular formula C20H15ClN2O4S B2372158 1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921897-48-5

1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2372158
CAS RN: 921897-48-5
M. Wt: 414.86
InChI Key: JAALWKUTSWOMAP-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a complex organic molecule. It contains a dibenzo[b,f][1,4]oxazepin ring, which is a type of benzoxazepine . Benzoxazepines are a class of compounds that contain a benzene ring fused to an oxazepine ring .


Synthesis Analysis

The synthesis of benzoxazepine derivatives has been reported in the literature . A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide”.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a dibenzo[b,f][1,4]oxazepin ring, a methanesulfonamide group, and a 4-chlorophenyl group . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, the compound is likely to have a high molecular weight due to its complex structure . Its solubility could be influenced by the presence of the polar methanesulfonamide group and the nonpolar benzoxazepine and phenyl rings .

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAALWKUTSWOMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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